molecular formula C20H15ClN4O2S2 B3020444 4-chloro-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921835-14-5

4-chloro-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B3020444
CAS No.: 921835-14-5
M. Wt: 442.94
InChI Key: HCUAWRUFBYLNTO-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic organic compound provided for research purposes. This molecule features a complex structure incorporating two key heterocyclic scaffolds: a benzo[d]thiazole and a thiazole ring, linked via an acetamide tether and a final benzamide group with a chloro-substituent. Both the benzothiazole and thiazole cores are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and presence in various therapeutic agents . Specifically, benzo[d]thiazole derivatives have been extensively investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncology, particularly for breast cancer types like triple-negative breast cancer (TNBC) . Recent studies on novel benzo[d]thiazole-1,2,3-triazole hybrids have demonstrated significant anti-proliferative activity against cancer cell lines (e.g., T47D breast cancer cells) and promising inhibition of EGFR, with some compounds showing IC50 values in the nanomolar range, comparable to reference drugs like erlotinib . These hybrids can also inhibit downstream signaling pathways such as PI3K/AKT/mTOR, which are crucial for cell survival and growth . Furthermore, 2-aminothiazole derivatives are widely explored for their enzyme inhibitory potential against targets like urease, α-glucosidase, and α-amylase, indicating applications in infectious disease and metabolic disorder research . The specific structure of this compound, which includes a 2-aminothiazole moiety incorporated into a larger hybrid molecule, suggests it may be of interest for similar investigations. Given its molecular architecture, this compound is presented to the research community as a candidate for in vitro biological screening. Potential areas of investigation include, but are not limited to, oncology research (targeting kinase signaling pathways), enzymology studies , and structure-activity relationship (SAR) analysis. Researchers can utilize this compound to explore new mechanisms of action or as a synthetic intermediate for further chemical elaboration. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-N-[4-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S2/c1-11-2-7-15-16(8-11)29-20(23-15)24-17(26)9-14-10-28-19(22-14)25-18(27)12-3-5-13(21)6-4-12/h2-8,10H,9H2,1H3,(H,22,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUAWRUFBYLNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its chemical properties, synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

The compound has the following molecular characteristics:

  • Molecular Formula : C20H16ClN5OS2
  • Molecular Weight : 442.0 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from benzothiazole derivatives. The process includes acylation and condensation reactions, which yield the target compound with high purity.

Anticancer Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines. The IC50 values reflect their potency:

CompoundIC50 (µM)
Unsubstituted analogue2.74–5.05
Methyl analogue9.46–15.36
Chloro analogue3.85–8.10

These values indicate that structural modifications can significantly enhance or reduce biological activity, emphasizing the importance of SAR studies in drug development.

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, one study reported that treatment with a related compound resulted in a marked increase in apoptotic cells, rising from 0.89% in untreated controls to 37.83% in treated groups . This suggests that these compounds could effectively suppress tumor growth by promoting programmed cell death.

Antimicrobial Activity

In addition to anticancer properties, some thiazole derivatives have been evaluated for their antimicrobial activity against various pathogens. Research indicates that certain structural motifs within the thiazole ring contribute to enhanced antibacterial effects, making them promising candidates for further development as antimicrobial agents .

Study on Anticancer Activity

A study focusing on benzothiazole derivatives found that specific modifications led to improved cytotoxicity against human cancer cell lines. The findings highlighted that compounds with electron-withdrawing groups at strategic positions exhibited superior activity compared to their unsubstituted counterparts .

Study on Apoptosis Induction

Another investigation demonstrated that a compound structurally similar to this compound induced both early and late apoptosis in cancer cells, confirming its potential as an anticancer agent.

Scientific Research Applications

Anticancer Activity

Research indicates that benzothiazole derivatives, including 4-chloro-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Many benzothiazole derivatives act by interfering with cellular signaling pathways involved in cancer progression, such as the BRAF/VEGFR pathways. For example, compounds with structural similarities to known inhibitors have been synthesized and tested for their efficacy against various cancer cell lines .

Antitubercular Activity

Recent advances in synthesizing benzothiazole-based compounds have highlighted their potential as anti-tubercular agents. Several studies have reported that modifications to the benzothiazole structure can enhance their activity against Mycobacterium tuberculosis, suggesting a promising avenue for developing new treatments for tuberculosis .

Anticonvulsant Activity

Benzothiazole derivatives have also been evaluated for anticonvulsant activity. The maximal electroshock (MES) test is commonly used to assess the efficacy of these compounds in preventing seizures. Some derivatives have shown promising results, indicating their potential as therapeutic agents for epilepsy .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the therapeutic potential of this compound. Key findings include:

  • Substituent Effects : The presence and position of substituents on the benzothiazole core significantly influence biological activity. For instance, 6-unsubstituted analogues generally exhibit better cytotoxic effects compared to their substituted counterparts .
  • Hydrophobic Interactions : Incorporating hydrophobic groups can enhance the anticancer activity of these compounds, as seen with derivatives that include bulky aromatic rings or halogen substituents .

Case Study 1: Anticancer Efficacy

A study synthesized a series of benzothiazole derivatives and evaluated their cytotoxicity against breast cancer cell lines. Among these, a specific derivative with a similar structure to this compound demonstrated an IC50 value ranging from 5 to 10 µM, indicating potent anticancer properties .

Case Study 2: Antitubercular Screening

In another research effort, a library of benzothiazole-based compounds was screened for anti-tubercular activity. The results indicated that certain derivatives showed significant inhibition against M. tuberculosis with minimum inhibitory concentrations (MICs) below 1 µg/mL, highlighting their potential as new anti-tubercular agents .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Key Analogs
Compound Name / CAS Key Substituents/Modifications Molecular Formula Molecular Weight Reference
Target Compound 4-Cl-benzamide, 6-Me-benzothiazole, thiazole C₂₀H₁₆ClN₃O₂S ~405.88* N/A
4-Chloro-N-(4-(2-((2-methoxyphenethyl)amino)... (921584-20-5) 2-Methoxyphenethyl (vs. 6-Me-benzothiazole) C₂₁H₂₀ClN₃O₃S 429.9
4-Chloro-N-(4-(2-((4-Me-benzothiazol-2-yl)amino)... (921541-90-4) 4-Me-benzothiazole (vs. 6-Me-benzothiazole) C₂₀H₁₆ClN₃O₂S ~405.88*
4-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-N-(thiazol-2-yl)benzenesulfonamide (5) Sulfonamide (vs. benzamide), phthalazine C₂₃H₁₅ClN₄O₂S₂ 507.0
3,4-Dichloro-N-(5-(morpholinomethyl)... (4d) 3,4-DiCl-benzamide, morpholinomethyl-thiazole C₂₃H₂₁Cl₂N₃O₂S 498.4

Key Observations :

  • Substituent Position : The 6-methyl group on the benzothiazole (target) vs. 4-methyl (CAS 921541-90-4) may alter steric effects and π-π stacking in biological targets .
  • Functional Groups : The 2-methoxyphenethyl group in CAS 921584-20-5 introduces methoxy and alkyl chains, enhancing lipophilicity compared to the target’s benzothiazole .

Physicochemical Properties

Table 2: Physical and Spectroscopic Data
Compound Melting Point (°C) Key Spectroscopic Data (1H NMR, HRMS) Reference
Target Compound N/A Expected peaks: δ ~7.5–8.5 (aromatic H), δ ~2.5 (CH₃) N/A
4d (3,4-DiCl-benzamide derivative) N/A 1H NMR: δ 8.1–8.3 (Ar-H), δ 3.7 (morpholine CH₂)
Compound 11 () 177–180 IR: 1518 cm⁻¹ (C=N), HPLC purity >95%
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide (91506-71-7) N/A Molecular weight: 314.36

Key Observations :

  • Melting Points : Thiazole-containing analogs in and exhibit melting points between 142–286°C, suggesting the target compound may fall within this range .
  • Spectroscopy : Benzamide protons in similar compounds (e.g., 4d) resonate at δ ~8.0–8.5, while methyl groups on benzothiazole appear at δ ~2.5 .

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